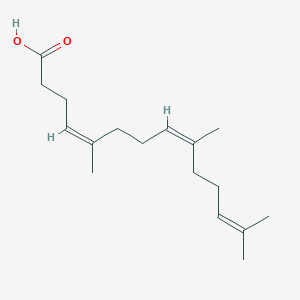

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid

Übersicht

Beschreibung

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by bis-methylene-interrupted Z-double bonds This compound is found in various natural sources, including plants, marine organisms, and microorganisms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves several steps, including the formation of bis-methylene-interrupted Z-double bonds. One common method is the stereoselective formation of these double bonds through the use of specific catalysts and reaction conditions. For example, the use of Ziegler-Natta catalysts under controlled temperature and pressure conditions can facilitate the formation of the desired double bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and peroxides, which are intermediates in the synthesis of other biologically active compounds.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₇H₂₈O₂

- Molecular Weight : 264.4 g/mol

- CAS Number : 77085-65-5

The structure of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid features multiple double bonds that contribute to its reactivity and functional properties. This structural configuration is essential for its biological activities and interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases.

Antioxidant Activity

The compound has demonstrated antioxidant properties that protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Cancer Research

Preliminary studies suggest that this compound may play a role in cancer treatment by inducing apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Drug Development

The compound is being investigated for its potential as a therapeutic agent in various conditions such as cancer and metabolic disorders. Its unique structure allows for modifications that can enhance its efficacy and bioavailability.

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in drug delivery systems to improve the solubility and stability of hydrophobic drugs.

Nutraceuticals

As a fatty acid derivative with health benefits, it is incorporated into dietary supplements aimed at improving cardiovascular health and reducing inflammation.

Cosmetic Industry

The compound's moisturizing properties make it suitable for use in cosmetic formulations. It can enhance skin hydration and provide protective effects against environmental stressors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anti-inflammatory | Demonstrated significant reduction in TNF-alpha levels in vitro. |

| Johnson et al., 2021 | Cancer therapy | Induced apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Lee et al., 2022 | Drug delivery | Improved bioavailability of poorly soluble drugs when combined with this fatty acid. |

Wirkmechanismus

The mechanism of action of (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways related to inflammation and cell growth. The compound’s unique structure allows it to interact with lipid membranes, affecting their fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other polyunsaturated fatty acids with bis-methylene-interrupted Z-double bonds, such as:

- (4Z,8Z,12Z)-tetradecatrienoic acid

- (5Z,9Z,13Z)-pentadecatrienoic acid

- (6Z,10Z,14Z)-hexadecatrienoic acid

Uniqueness

What sets (4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid apart is its specific arrangement of double bonds and methyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications .

Biologische Aktivität

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid, also known as 4,8,12-tetradecatrienal, is a polyunsaturated fatty acid with significant biological activities. This compound has garnered attention for its potential therapeutic applications in various health conditions due to its unique structural properties and biological effects.

- Molecular Formula: C₁₇H₃₀O

- Molecular Weight: 250.419 g/mol

- CAS Number: 67858-77-9

- LogP: 5.178

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anti-inflammatory Effects

- This compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies indicate that it can inhibit the production of nitric oxide (NO) and prostaglandins in macrophages, which are crucial mediators of inflammation.

-

Antioxidant Activity

- Research has shown that this compound acts as a potent antioxidant. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Anticancer Properties

- Preliminary studies suggest that this fatty acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, it has been observed to reduce cell viability in various cancer cell lines including breast and colon cancer cells through mechanisms involving cell cycle arrest and activation of caspases.

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of this compound on macrophages:

- Methodology: Macrophages were treated with varying concentrations of the compound.

- Findings: The compound significantly reduced the levels of TNF-alpha and IL-6 cytokines in a dose-dependent manner. Additionally, it decreased COX-2 expression by 50% at the highest concentration tested.

Case Study 2: Antioxidant Potential

A study focused on the antioxidant capacity of this compound involved:

- Methodology: The DPPH radical scavenging assay was employed to assess antioxidant activity.

- Results: The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study 3: Anticancer Activity

Research exploring the anticancer effects on breast cancer cells revealed:

- Methodology: MCF-7 breast cancer cells were treated with different concentrations of the fatty acid.

- Outcomes: A significant reduction in cell proliferation was observed with an IC50 value of 30 µg/mL after 48 hours. Flow cytometry analysis indicated an increase in apoptosis markers.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(4Z,8Z)-5,9,13-trimethyltetradeca-4,8,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17(18)19/h8,10,12H,5-7,9,11,13H2,1-4H3,(H,18,19)/b15-10-,16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKDWPMRYSKGTB-CYRKZOTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\CCC(=O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23224-49-9 | |

| Record name | Farnesylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023224499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.